molecular formula C9H10N2O2 B1517562 2-(Allylamino)nicotinic acid CAS No. 1019126-98-7

2-(Allylamino)nicotinic acid

Cat. No.: B1517562
CAS No.: 1019126-98-7
M. Wt: 178.19 g/mol
InChI Key: WDIHOHTUZOCWRQ-UHFFFAOYSA-N
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Description

2-(Allylamino)nicotinic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-(Allylamino)nicotinic acid, also known as niacin or vitamin B3, primarily targets the nicotinamide coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . In addition to indirect effects via nicotinamide coenzymes, it also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving redox reactions and NAD-dependent pathways . It is involved in the metabolism of nicotine in bacteria, where it is catabolized into fumaric acid via 10 steps, which then enters the tricarboxylic acid (TCA) cycle . It also influences human DNA repair and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) is 0.06µg/mL for a 500mg oral dose, 2.42µg/mL for a 1000mg oral dose, and 4.22µg/mL for a 1500mg oral dose . The time to reach maximum concentration (Tmax) is 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of this compound’s action include maintaining efficient cellular function, influencing DNA repair, and managing cellular stress responses . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in plants, exogenous application of thiamine and nicotinic acid can improve tolerance to lead-induced metal stress . .

Properties

IUPAC Name

2-(prop-2-enylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-5-10-8-7(9(12)13)4-3-6-11-8/h2-4,6H,1,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHOHTUZOCWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.